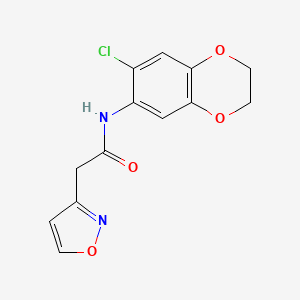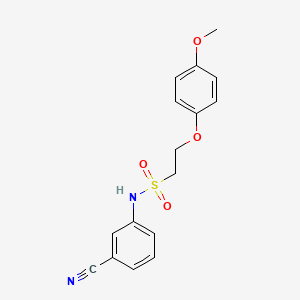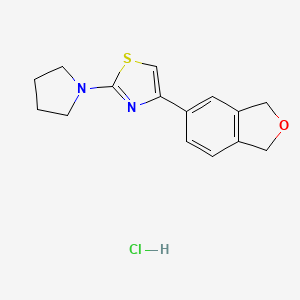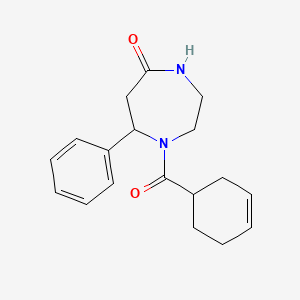![molecular formula C15H22N2O3S B7554012 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide inhibits EAATs by binding to the substrate-binding site of the transporters and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate concentration and prolonged activation of glutamate receptors. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a greater effect on the neuronal uptake of glutamate than on the glial uptake, which suggests that it may have a greater impact on synaptic transmission than on the clearance of glutamate from the extracellular space.
Biochemical and Physiological Effects:
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) and to decrease the frequency of miniature EPSCs. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been shown to increase the release of glutamate from presynaptic terminals and to enhance long-term potentiation (LTP) in the hippocampus. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been shown to have a dose-dependent effect on neuronal survival, with low doses promoting survival and high doses inducing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has several advantages as a research tool. It is a highly potent and selective inhibitor of EAATs, which makes it a valuable tool for studying the role of EAATs in glutamate homeostasis and neuronal function. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been shown to be effective in vivo, which makes it a useful tool for studying the effects of glutamate dysregulation on behavior and cognition. However, 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has some limitations as a research tool. It has been shown to have off-target effects on other transporters and receptors, which may complicate the interpretation of experimental results. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide is also highly toxic at high concentrations, which limits its use in some experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide. One direction is to investigate the role of EAATs in neurological disorders using 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide as a research tool. Another direction is to investigate the effects of 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide on synaptic plasticity and learning and memory in vivo. A third direction is to develop more selective and less toxic inhibitors of EAATs that can be used in experimental paradigms where 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide is not suitable. Finally, 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be used as a starting point for the development of new drugs for the treatment of neurological disorders that involve glutamate dysregulation.
Synthesemethoden
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be synthesized by reacting 4-bromomethylbenzoic acid with tert-butylamine, followed by oxidation with m-chloroperoxybenzoic acid and sulfinylation with sulfinyl chloride. The yield of 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be improved by using a modified synthesis method, which involves the use of tert-butylammonium hydroxide instead of tert-butylamine and sulfinyl chloride.
Wissenschaftliche Forschungsanwendungen
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been widely used in scientific research to study the role of EAATs in glutamate homeostasis and neuronal function. It has been shown to inhibit all five subtypes of EAATs with high potency and selectivity. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been used to investigate the contribution of EAATs to various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has also been used to study the effects of glutamate dysregulation on synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
4-[[1-(tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10(14(19)17-15(2,3)4)21(20)9-11-5-7-12(8-6-11)13(16)18/h5-8,10H,9H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGTDAQXCXZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)S(=O)CC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)


![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
